
(Z)-2-methyl-N-(1-((1,2,3,6-tetrahydropyridin-4-yl)amino)propylidene)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-methyl-N-(1-((1,2,3,6-tetrahydropyridin-4-yl)amino)propylidene)benzamide hydrochloride is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmacology. The compound features a benzamide core linked to a tetrahydropyridine moiety, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-methyl-N-(1-((1,2,3,6-tetrahydropyridin-4-yl)amino)propylidene)benzamide hydrochloride typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.
Introduction of the Tetrahydropyridine Moiety: The tetrahydropyridine moiety is introduced through a condensation reaction between the benzamide and 1,2,3,6-tetrahydropyridine-4-amine under appropriate conditions, such as the presence of a base like triethylamine.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-methyl-N-(1-((1,2,3,6-tetrahydropyridin-4-yl)amino)propylidene)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or tetrahydropyridine moieties are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-methyl-N-(1-((1,2,3,6-tetrahydropyridin-4-yl)amino)propylidene)benzamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activity, receptor binding, and cellular uptake mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or neuroprotective effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-2-methyl-N-(1-((1,2,3,6-tetrahydropyridin-4-yl)amino)propylidene)benzamide hydrochloride involves its interaction with specific molecular targets. The tetrahydropyridine moiety may interact with receptors or enzymes, modulating their activity. The benzamide core can facilitate binding to proteins or nucleic acids, influencing cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
1,2,3,6-tetrahydropyridine derivatives: These compounds share the tetrahydropyridine moiety and exhibit similar pharmacological properties.
Benzamide derivatives: Compounds with a benzamide core that may have comparable biological activities.
Uniqueness
(Z)-2-methyl-N-(1-((1,2,3,6-tetrahydropyridin-4-yl)amino)propylidene)benzamide hydrochloride is unique due to the combination of the benzamide and tetrahydropyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H22ClN3O |
|---|---|
Molecular Weight |
307.82 g/mol |
IUPAC Name |
N-[C-ethyl-N-(1,2,3,6-tetrahydropyridin-4-yl)carbonimidoyl]-2-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C16H21N3O.ClH/c1-3-15(18-13-8-10-17-11-9-13)19-16(20)14-7-5-4-6-12(14)2;/h4-8,17H,3,9-11H2,1-2H3,(H,18,19,20);1H |
InChI Key |
GKUGNTLWRIDBTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NC1=CCNCC1)NC(=O)C2=CC=CC=C2C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


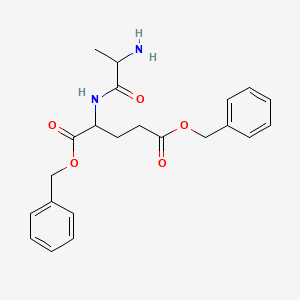
![20-Ethyl-1alpha,6beta,16beta-trimethoxy-4-[[[2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8,14alpha-triol 14-benzoate](/img/structure/B12297264.png)
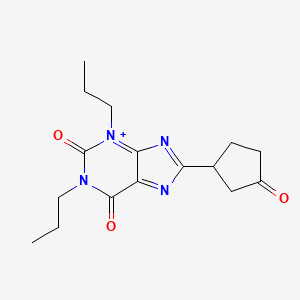

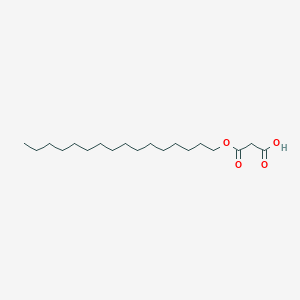
![tert-butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B12297300.png)
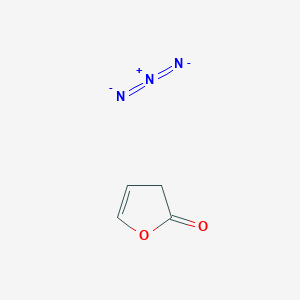



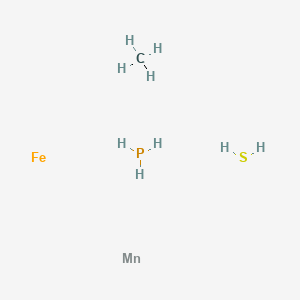
![(2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethoxy)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12297335.png)
![3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 3-acetyloxy-2-phenylpropanoate](/img/structure/B12297337.png)
![4-oxo-N-[(1,3-thiazol-4-yl)methyl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12297341.png)
